3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Brand Name: Vulcanchem
CAS No.: 13925-59-2
VCID: VC2972747
InChI: InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
SMILES: C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2
Molecular Formula: C11H9N5S
Molecular Weight: 243.29 g/mol

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

CAS No.: 13925-59-2

Cat. No.: VC2972747

Molecular Formula: C11H9N5S

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol - 13925-59-2

Specification

CAS No. 13925-59-2
Molecular Formula C11H9N5S
Molecular Weight 243.29 g/mol
IUPAC Name 3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Standard InChI InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
Standard InChI Key TXHITBZOVLIDON-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2

Introduction

Chemical Structure and Properties

3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound consisting of a triazolopyrimidine core system with a benzyl substituent at position 3 and a thiol/thione group at position 7. The compound's structure combines the triazole and pyrimidine rings in a fused bicyclic arrangement, creating a nitrogen-rich heterocyclic scaffold with potential for multiple interactions with biological targets .

Basic Identification Data

The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1:

ParameterValue
CAS Number13925-59-2
Molecular FormulaC₁₁H₉N₅S
Molecular Weight243.29 g/mol
PubChem CID135418894
IUPAC Name3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Standard InChIInChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
Standard InChIKeyTXHITBZOVLIDON-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2

Table 1: Chemical identification parameters for 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol

Structural Features

The molecular structure of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol contains several key elements that contribute to its chemical and biological properties:

  • Triazolopyrimidine core: A fused heterocyclic system combining a 1,2,3-triazole ring with a pyrimidine ring

  • Benzyl substituent at position 3: A phenylmethyl group attached to the triazole nitrogen

  • Thiol/thione group at position 7: Present in tautomeric forms depending on conditions

The compound can exist in tautomeric forms, with the thiol (-SH) and thione (=S) groups interconverting under various conditions. The aromatic nature of the triazolopyrimidine core contributes to the compound's stability and its ability to engage in various molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and related derivatives. These methods typically involve multi-step reactions starting from simpler heterocyclic precursors.

General Synthetic Approach

The synthesis of triazolopyrimidine derivatives often begins with the construction of the pyrimidine ring, followed by the formation of the triazole ring through a diazotization/cyclization process. For the specific synthesis of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol, researchers have developed several approaches .

Synthesis via 3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-ol

One common synthetic pathway involves using 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-ol as a key intermediate. The synthesis proceeds through the following steps:

  • Preparation of 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-ol (commonly available commercially)

  • Conversion to a reactive intermediate (such as chloro derivative) using reagents like thionyl chloride

  • Replacement of the chloro group with a thiol functionality

As described in research literature, the related compounds in this class can be synthesized through a general procedure involving diazotization/cyclization :

"To a stirred solution of amino derivative (1.0 equiv) in THF:water (5:1, 2 mL 0.502 mmol) was added 2N HCl (3 equiv) followed by NaNO₂ (1.5 equiv) in H₂O (0.5 mL 0.502 mmol) at 0°C. The mixture was stirred for 30 min at 0°C and was allowed to reach room temperature slowly. The stirring was continued for 2-4 h and the progress of the reaction was monitored by TLC."

Alternative Synthetic Routes

Alternative synthetic routes may involve:

  • Direct thionation of corresponding oxo derivatives using reagents like Lawesson's reagent or phosphorus pentasulfide

  • Functionalization of pre-formed triazolopyrimidine scaffolds

  • Construction of the triazole ring through click chemistry approaches

Research by medicinal chemists working on NADPH oxidase inhibitors has documented related synthetic methods. For example, in one study:

"The commercially available 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-ol was treated with methanesulfonyl chloride and triethylamine (TEA) in dry DCM, to obtain the mesylate derivative. Alternatively, it was treated with thionyl chloride in dry chloroform and dry DMF to give the chloro derivative."

These approaches can be adapted for the synthesis of the thiol derivative through appropriate modifications of the reaction conditions and reagents.

Biological Activities and Pharmacological Properties

3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and structurally related triazolopyrimidine derivatives have demonstrated various biological activities that make them attractive candidates for pharmaceutical research.

NADPH Oxidase Inhibition

One of the most significant biological activities of triazolopyrimidine derivatives, including compounds structurally similar to 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol, is their ability to inhibit NADPH oxidases (NOX). These enzymes are responsible for the production of reactive oxygen species (ROS) and play crucial roles in various physiological and pathological processes .

Research has shown that structurally related compounds in the triazolopyrimidine class can target specific NOX isoforms, particularly NOX2. The inhibition mechanism involves:

  • Interaction with the NADPH binding site of the enzyme

  • Modification of cysteine thiols in the enzyme structure

  • Disruption of the redox regulation pathway

The thiol/thione functionality present in 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol may contribute significantly to its ability to interact with the NOX enzyme system, potentially through redox mechanisms or direct coordination with metal centers in the enzyme.

Anticancer Activity

Triazolopyrimidine derivatives have shown promise as potential anticancer agents. In vitro studies on structurally related compounds have demonstrated:

  • Cytotoxicity against various cancer cell lines

  • Ability to reduce cell viability in several cancer models

  • Potential to inhibit cancer cell proliferation

The mechanism of anticancer activity may involve:

  • Inhibition of specific kinases involved in cancer cell signaling

  • Modulation of redox status in cancer cells through NOX inhibition

  • Interference with DNA replication or repair mechanisms

While specific data on the anticancer activity of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol itself is limited, the structural features it shares with known anticancer triazolopyrimidines suggest potential activity in this area.

Antimicrobial Activity

Compounds in the triazolopyrimidine class have demonstrated significant antimicrobial properties. Research has indicated potential activities against:

  • Various bacterial strains (antibacterial activity)

  • Fungal pathogens (antifungal activity)

  • Parasitic organisms (antiparasitic activity)

The nitrogen-rich heterocyclic structure, combined with the thiol/thione functionality, may contribute to these antimicrobial properties through:

  • Interaction with microbial cell membranes

  • Inhibition of essential enzymes in microbial metabolism

  • Disruption of microbial redox systems

These properties make 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and related compounds potentially valuable as leads for the development of new antimicrobial agents.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and its biological activities is crucial for rational drug design and optimization.

Key Structural Elements

Several structural elements of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol contribute to its bioactivity:

  • Triazolopyrimidine core: Provides a rigid scaffold for positioning functional groups and contributes to binding interactions with target proteins

  • Benzyl substituent at position 3: Influences lipophilicity, membrane permeability, and specific interactions with hydrophobic binding pockets in target proteins

  • Thiol/thione group at position 7: Critical for redox reactions, metal coordination, and specific interactions with target proteins

Comparative Analysis with Related Compounds

Comparing 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol with structurally related compounds provides insights into the structure-activity relationships:

CompoundKey Structural DifferenceObserved Effect on Activity
3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiolReference compoundBaseline activity profile
3-(4-methylbenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiolMethyl group on benzyl moietyModified lipophilicity and potentially enhanced binding to specific targets
3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-olHydroxyl instead of thiol groupDifferent hydrogen bonding pattern and reduced redox potential
3-benzyl-7-((3-chlorobenzyl)thio)-3H- triazolo[4,5-d]pyrimidineExtended thioether linkage with chlorobenzylEnhanced lipophilicity and potentially increased binding affinity to specific targets
2-((3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamideComplex thioether-acetamide linkerModified pharmacokinetic properties and target selectivity

Table 2: Comparison of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol with structurally related compounds

Modification Strategies for Enhanced Activity

Based on the available research on triazolopyrimidine derivatives, several modification strategies can potentially enhance the activity of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol:

  • Substitution on the benzyl ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and binding affinity

  • Modification of the thiol/thione group: Conversion to thioethers, sulfonyl derivatives, or other sulfur-containing functional groups

  • Introduction of additional functional groups at available positions of the triazolopyrimidine core

  • Development of prodrug forms to improve pharmacokinetic properties

These modification strategies can be tailored based on the specific biological target and desired pharmacological profile .

Physical and Chemical Properties

The physical and chemical properties of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol influence its behavior in biological systems and its potential applications in research and drug development.

Physicochemical Parameters

Key physicochemical parameters of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol are summarized in Table 3:

ParameterValueSignificance
Molecular Weight243.29 g/molWithin the optimal range for drug-like compounds according to Lipinski's Rule of Five
Calculated LogPNot directly reported, but related compounds have LogP values around 1.5-2.5Moderate lipophilicity, suggesting good membrane permeability
Hydrogen Bond Acceptors5 (nitrogen and sulfur atoms)Important for interactions with biological targets
Hydrogen Bond Donors1 (thiol group)Contributes to solubility and target binding
Polar Surface AreaEstimated around 50-70 Ų based on related compoundsAcceptable for membrane permeability and oral absorption

Table 3: Physicochemical parameters of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and their significance

Stability and Reactivity

The stability and reactivity of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol are influenced by its structural features:

Understanding these properties is essential for developing appropriate formulation strategies and predicting metabolic fate in biological systems.

Research Applications and Future Directions

3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol has several current and potential applications in research and drug development.

Current Research Applications

Current applications of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and closely related derivatives include:

  • Building block for the synthesis of more complex bioactive molecules

  • Tool compound for studying NADPH oxidase inhibition

  • Lead structure for the development of anticancer and antimicrobial agents

  • Model compound for understanding structure-activity relationships in triazolopyrimidine derivatives

Future Research Directions

Several promising research directions can expand our understanding and application of 3-Benzyl-3H- triazolo[4,5-d]pyrimidine-7-thiol and its derivatives:

  • Detailed mechanistic studies of the interaction with NADPH oxidases and other potential targets

  • Development of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties

  • Exploration of combination therapies with established drugs

  • Investigation of novel delivery systems to improve bioavailability and targeting

  • Computational studies to predict binding modes and guide rational design of improved derivatives

These research directions have the potential to significantly advance the therapeutic applications of this compound class .

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